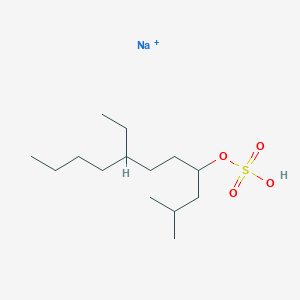

Sotradecol

Cat. No. B094223

Key on ui cas rn:

139-88-8

M. Wt: 316.43 g/mol

InChI Key: UPUIQOIQVMNQAP-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04525496

Procedure details

A water-in-oil emulsion of an acrylamide/acrylic acid copolymer is prepared by dissolving 125 g of acrylamide and 54 g of acrylic acid in 100 g of water. The pH of the resulting aqueous solution is adjusted to 6.5 by the addition of a 50 percent aqueous solution of NaOH. To this solution is added 0.04 g of the pentasodium salt of diethylenetriaminepentaacetic acid and 2 g of a polyethylene glycol ether of a secondary alcohol sold by Union Carbide under the trade name Tergitol 15-S-9. The total weight of this aqueous phase is adjusted to 490 g by the addition of water. This aqueous phase is then dispersed in an oil phase which contains 182 g of liquid hydrocarbon, 4 g of isopropanolamide of oleic acid and 4 g of sorbitan monooleate. The resulting emulsion is placed into a liter glass resin kettle equipped with a stirrer, a nitrogen sparger, a thermometer, a water bath and gas exit. The kettle containing the emulsion is sparged with nitrogen for about 1 hour to remove oxygen. The emulsion is then subjected to polymerization conditions as described in U.S. Pat. No. 3,284,393 to form a water-in-oil emulsion of acrylamide/acrylic acid copolymer. After polymerization, 90 g of an aqueous solution of 16 g of Na2CO3 is added to the water-in-oil emulsion. To this emulsion is then added 7 g of Tergitol 15-S-9 (inverting surfactant) with stirring. The resulting emulsion is then tested for invertibility by the following procedure.

[Compound]

Name

liquid

Quantity

182 g

Type

reactant

Reaction Step One

[Compound]

Name

hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

glass

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

pentasodium

Quantity

0.04 g

Type

reactant

Reaction Step Eleven

[Compound]

Name

polyethylene glycol ether

Quantity

2 g

Type

reactant

Reaction Step Eleven

[Compound]

Name

secondary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Tergitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[OH-].[Na+].C(N(CC(O)=O)CCN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCCCC(CCC(OS([O-])(=O)=O)CC(C)C)CC.[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8] |f:2.3,5.6,10.11|

|

Inputs

Step One

[Compound]

|

Name

|

liquid

|

|

Quantity

|

182 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O

|

Step Five

[Compound]

|

Name

|

glass

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)N

|

|

Name

|

|

|

Quantity

|

54 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Ten

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eleven

[Compound]

|

Name

|

pentasodium

|

|

Quantity

|

0.04 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

|

[Compound]

|

Name

|

polyethylene glycol ether

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

secondary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

Tergitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This aqueous phase is then dispersed in an oil phase which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The kettle containing the emulsion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is sparged with nitrogen for about 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove oxygen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The emulsion is then subjected to polymerization conditions

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)N.C(C=C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |